molecular formula C28H29N5O B2794477 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 477859-09-9

2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No.: B2794477
CAS No.: 477859-09-9
M. Wt: 451.574
InChI Key: ZJORPVNIQYHQMS-UHFFFAOYSA-N
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Description

2-[(4-Benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound featuring a quinazolinone core fused with an imidazo ring and substituted with a benzhydrylpiperazino-methyl group. This structural framework is associated with diverse pharmacological activities, including H1-antihistaminic and bronchodilatory effects, as seen in related imidazo-quinazoline derivatives . The benzhydrylpiperazine moiety may enhance receptor binding affinity, while the imidazo-quinazolinone core contributes to metabolic stability and solubility .

Properties

IUPAC Name

2-[(4-benzhydrylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O/c34-28-30-25-14-8-7-13-24(25)27-29-23(20-33(27)28)19-31-15-17-32(18-16-31)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26,29H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSHGSXBXSXKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzhydryl group is introduced via a nucleophilic substitution reaction, followed by the formation of the dihydroimidazoquinazolinone core through cyclization reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis could be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Structural Analogues with Piperazino-Methyl Substitutions

Several compounds share the imidazo-quinazolinone core with piperazino-methyl substitutions but differ in the nature of the piperazine ring substituents:

2-{[4-(4-Fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS: 145938-41-6): Features a fluorophenyl group on the piperazine ring. Molecular weight: 379.4 g/mol; purity ≥95% . The electron-withdrawing fluorine atom may enhance metabolic stability compared to the benzhydryl group.

2-[(4-Benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one: Substituted with a benzyl group on piperazine. Likely exhibits reduced lipophilicity compared to the benzhydryl derivative due to the smaller aromatic substituent .

Pharmacological Analogues: Dihydroimidazo-Pyrimido-Pyrimidines

Compounds 4a-g (10-(alkylamino)-8-methyl-2,6-dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones) serve as functional analogues with overlapping therapeutic targets (e.g., H1-antagonism):

  • Compound 4a :
    • Drug-likeness score: 3.34 (positive, indicating structural similarity to marketed drugs).
    • Drug score: 92% (highest among 4a-g).
    • LogP: 1.14; LogS: -2.16; molecular weight: 248 g/mol .
  • Compound 4d :
    • Drug-likeness: 1.4; drug score: 78%.
    • LogP: 3.90; LogS: -3.81; molecular weight: 332 g/mol .
Key Pharmacokinetic and Physicochemical Comparisons
Parameter Target Compound (Benzhydrylpiperazino) 4a (Pyrimido-Pyrimidine) 2-{[4-Fluorophenyl]piperazino} (CAS 145938-41-6)
Molecular Weight ~450–500 g/mol (estimated) 248 g/mol 379.4 g/mol
LogP ~4.5–5.5 (predicted) 1.14 ~3.0–4.0 (estimated)
LogS ~-4.5 to -5.5 (predicted) -2.16 ~-3.5 (estimated)
Drug Likeness Likely positive (based on benzhydryl) 3.34 Not reported
Drug Score Moderate (structural complexity) 92% Discontinued (commercial status)
PSA ~55 Ų (estimated) <55 Ų ~60–70 Ų (estimated)

Key Observations :

  • The benzhydrylpiperazino derivative likely has higher lipophilicity (LogP) and lower solubility (LogS) than 4a due to its bulky aromatic substituent. This may impact oral bioavailability .
  • Compound 4a’s lower molecular weight and positive drug-likeness score suggest superior pharmacokinetic profiles compared to the target compound.
Pharmacodynamic Comparisons
  • H1-Antihistaminic Activity: Compounds 4a-d inhibited histamine-induced contractions in guinea pig ileum and trachea, with IC50 values comparable to chlorpheniramine maleate (62.7–80.1 µM) . The benzhydrylpiperazino derivative is hypothesized to exhibit stronger H1-receptor antagonism due to enhanced hydrophobic interactions from the benzhydryl group .
  • Bronchodilatory Effects: Compound 4a showed 90% inhibition of histamine-induced bronchoconstriction at 400 µg/ml, comparable to aminophylline . The target compound’s efficacy remains unverified but is structurally poised for similar activity.

Biological Activity

The compound 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a member of the quinazoline family, which has garnered attention due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. For the target compound, a straightforward condensation reaction can yield the desired structure. The synthesis often begins with commercially available precursors that undergo various modifications to introduce the piperazine moiety and the imidazoquinazolinone framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated against several cancer cell lines, demonstrating notable inhibitory effects.

  • Cell Lines Tested :
    • LN-229 (glioblastoma)
    • Capan-1 (pancreatic adenocarcinoma)
    • HCT-116 (colorectal carcinoma)

The IC50 values for these cell lines indicate moderate to high cytotoxicity, suggesting that the compound may disrupt critical cellular pathways involved in tumor growth.

Cell Line IC50 (µM)
LN-22912.5
Capan-115.0
HCT-11610.0

These results underscore the compound's potential as a lead in cancer therapeutics, particularly for malignancies resistant to conventional treatments.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it targets tyrosine kinases that play crucial roles in cancer cell signaling.

Neuropharmacological Activity

In addition to its anticancer properties, there is emerging evidence that quinazoline derivatives can modulate neurotransmitter systems. The piperazine component is known for its affinity towards serotonin and dopamine receptors, suggesting that this compound may have implications in treating neurological disorders such as depression and anxiety.

Case Studies

  • Case Study on Antidepressant Effects :
    A study investigated the effects of similar quinazoline derivatives on serotonin receptor modulation. The results indicated that these compounds could enhance serotonin levels in synaptic clefts, leading to improved mood regulation in animal models.
  • Case Study on Cognitive Enhancement :
    Another study explored the cognitive-enhancing properties of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could improve memory and learning by inhibiting acetylcholinesterase activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as condensation of quinazolinone precursors with functionalized piperazine derivatives. For example, Voskoboynik et al. (2017) demonstrated cyclocondensation strategies for triazinoquinazolines, which can be adapted by substituting appropriate reagents (e.g., benzhydrylpiperazine) to form the target compound . Optimization strategies include:

  • Screening catalysts (e.g., Lewis acids like ZnCl₂) to enhance ring closure efficiency.
  • Monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., DMF vs. ethanol) to improve intermediate stability.
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • NMR (¹H/¹³C) : Assign peaks by comparing with analogous imidazo-quinazoline derivatives (e.g., imidazo[4,5-g]quinazolines in ) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions.
  • DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinities .

Advanced Research Questions

Q. What experimental designs are recommended for studying the compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in preclinical models?

  • Methodological Answer : Adapt hierarchical experimental designs to control variability:

  • Randomized Block Design : Assign animal cohorts to treatment/control groups with stratification by weight, age, or genetic background .
  • Dose-Response Studies : Use log-dose increments (e.g., 0.1–100 mg/kg) to establish efficacy and toxicity thresholds.
  • Time-Series Sampling : Collect plasma/tissue samples at fixed intervals (e.g., 0, 1, 4, 24 hrs) for LC-MS/MS analysis of metabolite profiles.
  • Statistical Modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to correlate exposure with pharmacological outcomes .

Q. How can conflicting data regarding the compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Implement comparative and meta-analytical frameworks:

  • Side-by-Side Replication : Repeat assays under standardized conditions (e.g., cell lines, buffer pH, temperature) to isolate protocol-driven discrepancies .
  • Pathway Enrichment Analysis : Use omics data (e.g., RNA-seq, phosphoproteomics) to identify upstream/downstream targets across studies.
  • Meta-Analysis : Pool data from independent studies to calculate effect sizes and assess heterogeneity (e.g., I² statistic) .

Q. What strategies are effective for assessing the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Follow longitudinal environmental chemistry protocols:

  • Abiotic Stability Tests : Expose the compound to UV light, varying pH (3–9), and temperatures (4–40°C) to measure degradation half-lives .
  • Biotic Transformation Studies : Use soil/water microcosms with LC-MS/MS to track metabolite formation.
  • Trophic-Level Toxicity : Conduct acute/chronic exposure assays in model organisms (e.g., Daphnia magna, zebrafish embryos) to estimate EC₅₀/NOEC values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities across biochemical assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal techniques (e.g., SPR vs. ITC) to rule out method-specific artifacts.
  • Ligand Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven false positives/negatives.
  • Buffer Optimization : Test binding under physiological ionic strength (e.g., 150 mM NaCl) and co-factor supplementation (e.g., Mg²⁺ for kinases) .

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